z-l-Threonine 4-nitrobenzyl ester

Description

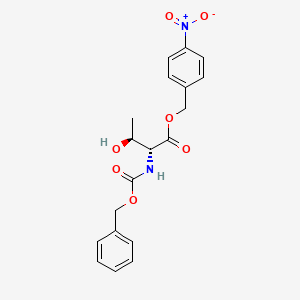

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O7 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)/t13-,17+/m0/s1 |

InChI Key |

BYGUXNWBDJGIBM-SUMWQHHRSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z L Threonine 4 Nitrobenzyl Ester and Its Precursors

Esterification Strategies for Threonine Derivatives

The formation of the ester linkage in threonine derivatives is a critical step that requires careful consideration of protecting groups and reaction conditions to maintain stereochemical integrity.

Formation of 4-Nitrobenzyl Esters via Carboxylic Acid Activation

The esterification of N-protected L-threonine to its 4-nitrobenzyl ester is a common strategy to protect the carboxylic acid functionality during peptide synthesis. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with 4-nitrobenzyl alcohol or a 4-nitrobenzyl halide.

One established method involves the reaction of an N-protected threonine, such as N-benzyloxycarbonyl-L-threonine (Z-L-Thr-OH), with a 4-nitrobenzyl halide, like 4-nitrobenzyl bromide, in the presence of a base. researchgate.net The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine, facilitates the formation of the carboxylate salt, which then acts as a nucleophile to displace the bromide. researchgate.net The use of p-nitrobenzyl tosylate is also an effective method for this esterification, often providing good yields. researchgate.net

Alternatively, the carboxylic acid can be activated using coupling reagents commonly employed in peptide synthesis. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to form an active ester intermediate, which then reacts with 4-nitrobenzyl alcohol. osu.edu This approach, however, can sometimes lead to the formation of N-acylurea byproducts, necessitating careful purification.

The 4-nitrobenzyl group is favored as a protecting group because of its stability under various conditions and its selective removal by catalytic hydrogenation, which reduces the nitro group to an amino group, facilitating subsequent cleavage. researchgate.net This protecting group has been instrumental in the synthesis of various biologically important molecules, including antibiotics like ceftizoxime.

Integration into Amino Acid and Peptide Building Blocks

Z-L-Threonine 4-nitrobenzyl ester serves as a versatile building block for the synthesis of more complex peptide structures, including N-protected units and isodipeptides.

Preparation of N-Protected Threonine 4-Nitrobenzyl Ester Units

The synthesis of N-protected threonine 4-nitrobenzyl ester units is a foundational step for their incorporation into peptide chains. The most common N-protecting groups used in conjunction with the 4-nitrobenzyl ester are the benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) groups. researchgate.netpeptide.com

The Z-group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base. mdpi.com Similarly, the Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). These N-protected derivatives can then be esterified with 4-nitrobenzyl alcohol or a halide as described previously. For example, N-Cbz-L-threonine can be converted to its 4-nitrobenzyl ester. googleapis.com

These fully protected threonine building blocks are stable compounds that can be readily purified and stored, making them convenient for use in both solution-phase and solid-phase peptide synthesis (SPPS).

Design and Synthesis of O-Acyl-Threonine Isodipeptide Building Blocks

A significant application of threonine esters is in the synthesis of O-acyl isodipeptide building blocks. These are depsipeptides where an amino acid is acylated to the side-chain hydroxyl group of a threonine residue instead of the α-amino group. peptide.com This strategy is particularly useful for synthesizing "difficult sequences" that are prone to aggregation and poor solubility during SPPS. nih.govbachem.com

The synthesis of an O-acyl-threonine isodipeptide involves the esterification of the hydroxyl group of an N-protected threonine ester with the carboxyl group of another N-protected amino acid. This can be achieved using standard peptide coupling reagents. The resulting isodipeptide is more soluble and less prone to aggregation due to the disruption of inter-chain hydrogen bonding. peptide.com

These isodipeptide units can be purified under acidic conditions and later, under neutral or slightly basic conditions (pH ≥ 7.4), undergo a spontaneous and quantitative O-to-N acyl migration to form the native peptide bond. peptide.comresearchgate.net This "O-acyl isopeptide method" allows for the efficient synthesis and purification of challenging peptides. nih.govrsc.org The synthesis of these isodipeptide building blocks in solution can minimize racemization that might occur during on-resin acylation. peptide.com

Orthogonal Protecting Group Strategies in Synthesis

The successful synthesis of complex peptides and proteins relies heavily on the use of orthogonal protecting groups. Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. iris-biotech.de

In the context of this compound, the Z-group (benzyloxycarbonyl) and the 4-nitrobenzyl (pNB) ester represent a semi-orthogonal pair. The Z-group can be removed by catalytic hydrogenation, a condition that also cleaves the pNB ester. However, the pNB ester is more stable to acidolysis than a standard benzyl ester, which allows for the selective removal of an acid-labile protecting group like Boc in the presence of the pNB ester. researchgate.netresearchgate.net

A truly orthogonal strategy often involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for Nα-protection, which is base-labile (cleaved by piperidine), in combination with acid-labile side-chain protecting groups like tert-butyl (tBu) for the hydroxyl group of threonine and the pNB ester for the C-terminus. peptide.comiris-biotech.de This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain or C-terminal protecting groups. The pNB ester can then be removed at a later stage by hydrogenation.

Compatibility with Established Amino Protecting Groups (e.g., Fmoc, Boc, Benzyloxycarbonyl)

The strategic selection of protecting groups is fundamental to the successful synthesis of peptides and other complex molecules. An "orthogonal" protection scheme, where one group can be removed without affecting another, is highly desirable. peptide.com The 4-nitrobenzyl ester provides a layer of protection for the carboxylic acid that is compatible with several standard α-amino protecting groups, including 9-fluorenylmethoxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z).

The compatibility stems from the distinct conditions required for the deprotection of each group. The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions. creative-peptides.comorganic-chemistry.org The Boc group is labile to moderate acids like trifluoroacetic acid (TFA). peptide.comcreative-peptides.com The Fmoc group is removed under basic conditions, commonly with piperidine (B6355638). peptide.comcreative-peptides.com

The 4-nitrobenzyl ester is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. researchgate.netrsc.org Its cleavage is generally accomplished through catalytic hydrogenation, similar to the Z-group, or via reduction under mildly acidic conditions (e.g., Zn/acetic acid). researchgate.net This overlap in deprotection with the Z-group means they are not orthogonal, which is logical as this compound uses both. However, its stability towards acid and base makes it highly compatible with Fmoc and Boc-based strategies, particularly in solid-phase peptide synthesis (SPPS) and fragment condensation. peptide.compnas.org Research has shown that protecting groups like Cbz, Boc, and Fmoc are well-tolerated in various reaction conditions when other parts of the amino acid are modified, highlighting the robustness of these protection schemes. beilstein-journals.orgacs.org

The following table summarizes the compatibility of the 4-nitrobenzyl ester with common amino protecting groups based on their deprotection conditions.

| Protecting Group | Chemical Name | Typical Deprotection Reagents | Compatibility with 4-Nitrobenzyl Ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl | 20-50% Piperidine in DMF | Compatible : The pNB ester is stable under the basic conditions used to remove the Fmoc group. |

| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) in DCM | Compatible : The pNB ester is generally stable to the moderate acidic conditions required for Boc removal. |

| Z (Cbz) | Benzyloxycarbonyl | H₂/Pd, HBr/AcOH, Na/NH₃ | Partially Compatible/Non-Orthogonal : Both groups can be removed by catalytic hydrogenation. The pNB ester shows some stability to HBr in acetic acid, but cleavage can occur. massey.ac.nz |

This table provides a general overview of compatibility. Specific reaction conditions can influence stability.

Sequential Protection and Deprotection Regimes in Multistep Syntheses

The differential stability of protecting groups is exploited in multistep syntheses to selectively unmask functional groups at specific stages. In the context of synthesizing a peptide containing this compound, a carefully planned sequence of reactions is crucial.

For instance, in a solid-phase peptide synthesis (SPPS) using an Fmoc strategy, an Fmoc-protected amino acid would be coupled to a resin-bound amino acid. The Fmoc group is then removed with piperidine, freeing the α-amino group for the next coupling step. This cycle is repeated to build the peptide chain. peptide.com If a threonine residue protected as a 4-nitrobenzyl ester were part of a peptide fragment intended for solution-phase ligation, its carboxyl group would remain protected throughout the Fmoc-based assembly of the fragment.

A hypothetical sequence for the synthesis of a dipeptide, for example, coupling Alanine to this compound, illustrates a sequential regime:

Starting Material : this compound provides the C-terminal residue with its amino and carboxyl groups protected.

Coupling Step : An N-terminally protected Alanine, for instance, Fmoc-L-Alanine, is activated with a coupling reagent (e.g., DCC, DIC) and reacted with the this compound after the Z-group has been selectively removed. However, since the starting material is already Z-protected, a more common strategy would be to couple it with another amino acid ester.

Alternative Strategy (Fragment Condensation) : A more practical scenario involves synthesizing a dipeptide like Fmoc-Ala-Thr-OpNB.

Step A (Attachment) : An initial amino acid, Fmoc-L-Threonine, is attached to a resin, and its side-chain hydroxyl group is protected if necessary.

Step B (Esterification) : The C-terminal carboxyl group is converted to the 4-nitrobenzyl ester.

Step C (Deprotection) : The Fmoc group is removed with piperidine to expose the α-amino group of threonine.

Step D (Coupling) : Fmoc-L-Alanine is coupled to the threonine residue.

Step E (Final Deprotection) : The final peptide is cleaved from the resin, and the Fmoc and 4-nitrobenzyl groups are removed in separate, orthogonal steps.

The following table outlines a simplified, sequential protection and deprotection scheme for creating a dipeptide where this compound is a precursor.

| Step | Action | Reagents/Conditions | Amino Group Protection | Carboxyl Group Protection |

| 1 | Starting Material | - | Z (Benzyloxycarbonyl) | pNB (4-Nitrobenzyl) |

| 2 | Amino Deprotection | H₂/Pd/C | - (Free Amine) | pNB (4-Nitrobenzyl) |

| 3 | Peptide Coupling | Fmoc-Ala-OH, DCC, DMAP | Fmoc (on Alanine) | pNB (on Threonine) |

| 4 | Final Amino Deprotection | 20% Piperidine/DMF | - (Free Amine) | pNB (on Threonine) |

| 5 | Final Carboxyl Deprotection | Zn, Acetic Acid | - (Free Amine) | - (Free Acid) |

This table illustrates a possible synthetic route. DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) are common coupling reagents.

This sequential approach allows for the controlled and directional assembly of complex peptides. The 4-nitrobenzyl ester serves as a robust C-terminal protecting group that can withstand multiple cycles of N-terminal deprotection and coupling before its own eventual removal at a desired stage of the synthesis. massey.ac.nz

Deprotection Mechanisms and Strategies for 4 Nitrobenzyl Esters

Photolytic Cleavage of 4-Nitrobenzyl Esters (Photoremovable Protecting Groups)

The 4-nitrobenzyl group can also serve as a photoremovable protecting group. Upon irradiation with UV light, typically in the range of 300-365 nm, the ester undergoes cleavage to release the free carboxylic acid. nih.gov This property is particularly valuable in applications requiring spatial and temporal control over the deprotection event.

The photolytic cleavage of o-nitrobenzyl esters, a class to which 4-nitrobenzyl esters are related, is initiated by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. nih.govacs.org This process forms an aci-nitro intermediate. acs.org

This intermediate then undergoes a series of rearrangements, leading to the formation of a cyclic species which subsequently fragments to release the carboxylic acid and a 4-nitrosobenzaldehyde byproduct. nih.gov The efficiency of this process can be influenced by the substitution pattern on the aromatic ring and the benzylic carbon.

The general mechanism for the photoreaction of o-nitrobenzyl compounds involves the following steps:

Photoexcitation of the nitro group.

Intramolecular hydrogen abstraction to form an aci-nitro tautomer.

Molecular rearrangement to form a benzoisoxaline derivative.

Cleavage of the derivative to yield the carboxylic acid and an o-nitrosobenzaldehyde. nih.gov

The progress of the photodeprotection reaction can be monitored using various spectroscopic techniques. UV-Vis spectroscopy is a common method, as the reactant (4-nitrobenzyl ester) and the photoproducts (carboxylic acid and 4-nitrosobenzaldehyde) have distinct absorption spectra.

As the reaction proceeds, the characteristic absorbance of the 4-nitrobenzyl chromophore will decrease, while the absorbance corresponding to the photoproducts will increase. This allows for the kinetics of the cleavage to be followed.

Fluorescence spectroscopy can also be employed, particularly if the protected molecule or one of the photoproducts is fluorescent. instras.com By monitoring the changes in fluorescence intensity or emission wavelength, one can track the progress of the deprotection. ¹H NMR spectroscopy can also be used to follow the disappearance of signals corresponding to the 4-nitrobenzyl group and the appearance of signals for the deprotected acid. upenn.edu

Table 3: Spectroscopic Techniques for Monitoring Photodeprotection

| Technique | Observable Change |

|---|---|

| UV-Vis Spectroscopy | Decrease in absorbance of the 4-nitrobenzyl ester; Increase in absorbance of photoproducts. |

| Fluorescence Spectroscopy | Changes in fluorescence intensity or emission wavelength of fluorescent substrates or products. instras.com |

Other Chemoselective Deprotection Protocols

Beyond the more common reductive and photolytic cleavage methods, the 4-nitrobenzyl ester can be removed under specific nucleophilic conditions. These methods offer an alternative pathway for deprotection, which can be advantageous in the presence of other sensitive functional groups.

Nucleophilic Conditions for Ester Hydrolysis

The electron-withdrawing nature of the nitro group on the benzyl (B1604629) ring enhances the susceptibility of the ester carbonyl to nucleophilic attack. This allows for the saponification of the 4-nitrobenzyl ester under conditions that may leave other, less activated esters intact.

A mild and efficient protocol for the cleavage of p-nitrobenzyl groups involves the use of 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures. While this method has been demonstrated on a variety of substrates, including amides and ethers, the underlying principle of nucleophilic acyl substitution is directly applicable to esters. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and 4-nitrobenzyl alcohol.

Detailed research findings on the cleavage of various p-nitrobenzyl protected compounds using this method are presented in the table below. Although specific data for Z-L-Threonine 4-nitrobenzyl ester is not detailed in this particular study, the conditions are expected to be effective.

Table 1: Deprotection of p-Nitrobenzyl (pNB) Protected Compounds

| Substrate | Protecting Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| p-Nitrobenzyl protected oxindole | pNB | 1.5 | 63 |

| p-Nitrobenzyl protected amide | pNB | 3 | 55 |

| p-Nitrobenzyl protected lactam | pNB | 4 | 68 |

| p-Nitrobenzyl protected urea | pNB | 10.5 | 75 |

| p-Nitrobenzyl protected aniline | pNB | 2 | 65 |

| p-Nitrobenzyl protected ether (1) | pNB | 32 | 45 |

| p-Nitrobenzyl protected ether (2) | pNB | 24 | 58 |

Data sourced from a study on a mild and efficient deprotection protocol for o- and p-nitrobenzyl groups. nih.gov

Enzymatic hydrolysis offers another avenue for the nucleophilic cleavage of 4-nitrobenzyl esters. Enzymes such as thermitase, porcine liver esterase, carboxypeptidase A, and α-chymotrypsin have been investigated for the deprotection of peptide esters, including p-nitrobenzyl esters. nih.gov This method is particularly advantageous as it can avoid side reactions associated with alkaline conditions, such as racemization and decomposition of sensitive amino acid side chains like asparagine and glutamine. nih.gov However, challenges in enzymatic deprotection include suppressing the proteolytic degradation of the peptide backbone and ensuring the solubility of the protected peptide in the aqueous enzymatic medium, often requiring the use of co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Applications of Z L Threonine 4 Nitrobenzyl Ester in Peptide Synthesis

Role as a Carboxy-Terminal Protecting Group in Peptide Elongation

The 4-nitrobenzyl ester provides robust protection for the C-terminal carboxyl group of threonine. This protection is stable under the conditions required for the removal of common N-terminal protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. ub.edu The pNB group is more resistant to acid than standard benzyl (B1604629) esters, but it can be selectively cleaved under neutral conditions via catalytic hydrogenolysis or by reduction. spcmc.ac.in This orthogonality is a cornerstone of its utility in multi-step peptide synthesis.

In solution-phase peptide synthesis, the carboxyl group of an N-protected amino acid must be activated to facilitate amide bond formation with the free amino group of another amino acid or peptide. The use of activated esters, such as p-nitrophenyl (ONp) esters, is a well-established method for this purpose. spcmc.ac.inresearchgate.net These esters are significantly more reactive towards aminolysis than simple alkyl esters because the p-nitrophenoxide is a superior leaving group. spcmc.ac.in

When Z-L-Threonine 4-nitrobenzyl ester is utilized as the C-terminal residue, the subsequent amino acid in the sequence (also N-protected) is activated (e.g., as a p-nitrophenyl ester) and then coupled. The reaction proceeds via nucleophilic acyl substitution, where the free amino group of the growing peptide chain attacks the activated carboxyl group of the incoming amino acid. The stability of the C-terminal 4-nitrobenzyl ester on the threonine residue is critical during these coupling steps.

Table 1: Comparison of Ester Types in Peptide Bond Formation

| Ester Type | Relative Reactivity in Aminolysis | Common Deprotection Method | Key Features |

| Methyl/Ethyl Ester | Low | Saponification (alkaline conditions) | Risk of racemization during deprotection. spcmc.ac.in |

| tert-Butyl Ester | Very Low | Acidolysis (e.g., TFA) | Stable to base and hydrogenolysis. spcmc.ac.in |

| Benzyl Ester | Low | Catalytic Hydrogenolysis | Orthogonal to acid- and base-labile groups. spcmc.ac.in |

| 4-Nitrobenzyl Ester | Low | Catalytic Hydrogenolysis / Reduction | More acid-resistant than benzyl esters; orthogonal protection. spcmc.ac.innih.gov |

| p-Nitrophenyl Ester | High (Activated Ester) | Aminolysis (during coupling) | Used for activating the carboxyl group for peptide bond formation. spcmc.ac.in |

While initially prominent in solution-phase synthesis, 4-nitrobenzyl esters have also been adapted for Solid-Phase Peptide Synthesis (SPPS). In one approach, Fmoc-amino acids protected with pNB esters on their side chains (for Asp, Glu, Cys, Lys) have been synthesized and used in standard Fmoc-based SPPS on Wang resins. nih.gov The pNB groups are stable to the piperidine (B6355638) treatment used for Fmoc removal. nih.gov

For C-terminal protection, an amino acid can be anchored to the resin via a 4-nitrobenzyl ester linkage. More commonly, this compound can be used in fragment condensation strategies on a solid support. A protected peptide fragment can be synthesized in solution with this compound at its C-terminus, and then this fragment can be coupled to another fragment anchored to the solid support. Deprotection of the pNB group is typically achieved on-resin using mildly acidic reducing conditions, such as with stannous chloride (SnCl2) in a solvent mixture. nih.gov

Overcoming Synthetic Challenges in Peptide Assembly

Racemization, or epimerization, of the chiral center of an amino acid during peptide bond formation is a major concern, as it leads to diastereomeric impurities that are difficult to separate. The risk is highest when activating the carboxyl group of a protected peptide fragment or certain amino acid residues. nih.gov The use of activated esters can lead to racemization if the activated ester remains in an alkaline medium for an extended period. nih.gov

While the 4-nitrobenzyl ester itself is a protecting group and not an activating group, its strategic use is part of a broader methodology aimed at preserving stereochemical integrity. The primary mechanism for racemization during coupling involves the formation of an oxazolone (B7731731) intermediate. Employing coupling reagents like 1-Hydroxybenzotriazole (HOBt) alongside a carbodiimide (B86325) can suppress racemization by forming an intermediate HOBt-ester, which is less prone to cyclize into an oxazolone. peptide.com The stability of the this compound throughout these coupling cycles ensures that the C-terminal residue remains protected and does not participate in unwanted side reactions that could compromise its chiral purity.

During SPPS, growing peptide chains, particularly those with hydrophobic sequences, can aggregate on the solid support through interchain hydrogen bonding, forming β-sheet-like structures. This aggregation can hinder solvent and reagent access, leading to incomplete coupling and deletion sequences. peptide.com

One effective strategy to disrupt this aggregation is the introduction of backbone-protecting groups or the use of "psi-proline" (pseudoproline) derivatives. peptide.com An alternative and relevant approach involves the synthesis of a depsipeptide. peptide.com By forming an ester linkage at the side chain of a serine or threonine residue, the normal hydrogen bonding pattern of the peptide backbone is disrupted, which can significantly reduce aggregation. While this compound is a C-terminally protected amino acid, the principles of using esterification to modify peptide backbones are central to this mitigation strategy. The depsipeptide approach involves esterifying the side-chain hydroxyl of a Ser or Thr residue within the sequence, a modification that is later reversed to yield the native peptide. peptide.comresearchgate.net

Depsipeptides are peptides that contain one or more ester bonds in place of amide bonds. This structural motif is found in some natural products and is synthetically useful. thieme-connect.de The synthesis of depsipeptides involves the formation of an ester bond between the carboxyl group of one residue and the hydroxyl group of another (often from a hydroxy acid or a hydroxy amino acid like threonine or serine). thieme-connect.de

The synthesis of depsipeptides can be challenging. However, the use of this compound can be envisioned in the synthesis of a depsipeptide fragment. For instance, the side-chain hydroxyl group of the threonine in this compound could be esterified with another N-protected amino acid. The resulting didepsipeptide, protected at the N-terminus with a Z-group and at the C-terminus with a pNB-ester, becomes a stable building block for further elongation. The active ester methodology, often used for amide bond formation, has found some application in depsipeptide synthesis, although more vigorous activation is typically required to form the ester bond compared to the analogous peptide bond. thieme-connect.de

Synthesis of Complex Peptide Architectures

The creation of complex peptides, such as branched and cyclic structures, or the assembly of large proteins through fragment ligation, necessitates the use of orthogonal protecting group strategies. Orthogonality refers to the use of multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical reaction without affecting the others. google.comluxembourg-bio.com The 4-nitrobenzyl (pNB) protecting group, employed in this compound, offers a distinct advantage in this context. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, but it can be selectively cleaved under mild reducing conditions. google.comnih.gov This orthogonality is fundamental to the stepwise manipulation required for building intricate peptide architectures. ug.edu.pl

Incorporation into Branched and Cyclic Peptides

The synthesis of branched and cyclic peptides relies on the selective deprotection of a functional group on a side chain or terminus, followed by the formation of a new amide or ester bond. The p-nitrobenzyl group is instrumental in these methodologies when used to protect the side-chain carboxyl groups of aspartic acid and glutamic acid, or the side-chain amine of lysine (B10760008). google.comnih.gov

The general strategy involves incorporating an amino acid with a pNB-protected side chain into a growing peptide chain during standard solid-phase peptide synthesis (SPPS). Once the linear sequence is complete, the pNB group can be selectively removed on-resin using reagents like tin(II) chloride (SnCl₂). nih.gov This unmasks a reactive functional group (a carboxylic acid or an amine) which can then be coupled with another part of the peptide. For instance, the newly deprotected side-chain carboxyl group of an aspartic acid residue can be coupled with the N-terminal amine of the same peptide to form a head-to-side-chain cyclic peptide. google.com Similarly, a deprotected lysine side-chain amine can serve as an attachment point for a second, separately synthesized peptide chain, yielding a branched peptide.

While this compound specifically refers to a C-terminally protected threonine, the principle of using the pNB ester is a cornerstone of these complex syntheses. A peptide fragment synthesized with a C-terminal pNB ester can be deprotected and used in fragment condensation strategies to build larger, more complex molecules, including those with cyclic or branched motifs. The stability of the pNB ester to standard SPPS deprotection steps ensures the integrity of the fragment until it is needed for the final coupling reaction. luxembourg-bio.com

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

This table illustrates the different chemical conditions required to remove various protecting groups, highlighting the unique cleavage mechanism for the p-nitrobenzyl (pNB) group that allows for its selective use.

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) | Stable to base and mild reduction |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and mild reduction |

| Benzyl | Bzl | Strong Acid (e.g., HF) / Hydrogenolysis | Stable to TFA, base |

| p-Nitrobenzyl | pNB | Mild Reduction (e.g., SnCl₂, H₂/Pd) | Stable to TFA and piperidine |

Data compiled from references google.comluxembourg-bio.comnih.gov.

Utility in Native Chemical Ligation Strategies

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide fragments. nih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native amide bond at the ligation site. nih.gov

A significant challenge in NCL, particularly when using the popular Fmoc-SPPS methodology, is the synthesis and stabilization of the required C-terminal peptide thioester. peptide.com Thioesters can be unstable to the basic conditions (piperidine) used for Fmoc group removal. peptide.com To overcome this, researchers have developed "thioester surrogates" or "safety-catch" linkers that are stable throughout the synthesis and can be converted into the reactive thioester immediately before ligation.

Here, benzyl-type esters have found application. For example, the N-acyl-benzimidazolinone (Nbz) group serves as an effective thioester surrogate. nih.gov A peptide is synthesized with a C-terminal Nbz ester, which is stable during Fmoc-SPPS. Post-synthesis, this Nbz-peptide is activated by a thiol, such as thiophenol, in the ligation buffer, converting the Nbz ester into the required thioester in situ for the NCL reaction. nih.gov

The 4-nitrobenzyl ester in this compound functions as a stable C-terminal protecting group that is compatible with the synthesis of peptide fragments intended for ligation. A protected peptide fragment can be prepared, and after selective removal of the pNB group, the revealed C-terminal carboxyl group can be converted into a thioester or another activated species necessary for ligation. This role in the strategic preparation of peptide fragments is crucial for the success of convergent synthesis approaches that rely on NCL. Furthermore, related ligation strategies, such as Serine/Threonine Ligation (STL), have been developed that rely on different types of activated C-terminal esters, like salicylaldehyde (B1680747) esters, to join peptide fragments at serine or threonine residues, further underscoring the importance of robust C-terminal activating groups in modern protein synthesis. nih.gov

Biocatalytic Aspects and Enzymatic Transformations Involving 4 Nitrobenzyl Esters

Substrate Recognition and Hydrolysis by Esterase Enzymes

Esterases (EC 3.1.1.x) are a class of hydrolases that catalyze the cleavage and formation of ester bonds. ijcmas.com Their ability to recognize and hydrolyze a wide range of ester substrates, including 4-nitrobenzyl esters, makes them valuable biocatalysts. The hydrolysis of these esters often results in the release of 4-nitrophenol (B140041) or 4-nitrobenzyl alcohol, which can be conveniently monitored spectrophotometrically, aiding in the study of enzyme kinetics and activity. semanticscholar.orgemerginginvestigators.orgemerginginvestigators.org

Mechanism of Para-Nitrobenzyl Esterase (PNB Esterase) Action (e.g., Ser-His-Glu Triad)

Para-nitrobenzyl esterase (PNB esterase) from organisms like Bacillus subtilis is a well-characterized enzyme that exemplifies the action of a serine hydrolase. ebi.ac.uknih.gov Its catalytic activity relies on a conserved structural motif known as the catalytic triad (B1167595), which in this case consists of serine, histidine, and glutamate (B1630785) residues (Ser-His-Glu). ebi.ac.ukscispace.com

The catalytic mechanism proceeds through a two-step process:

Acylation: The catalytic cycle is initiated by the deprotonation of the serine residue (e.g., Ser189) by the histidine residue (e.g., His399), which is itself stabilized by the glutamate residue (e.g., Glu310). ebi.ac.uk This enhances the nucleophilicity of the serine, allowing it to attack the carbonyl carbon of the ester substrate, such as Z-L-Threonine 4-nitrobenzyl ester. This nucleophilic attack forms a tetrahedral intermediate. ebi.ac.ukunipd.it The intermediate is stabilized by an "oxyanion hole," a structural feature of the active site formed by the backbone amides of other amino acids (e.g., Gly106, Ala107, and Ala190 in one PNB esterase) that donate hydrogen bonds to the negatively charged oxygen of the tetrahedral intermediate. ebi.ac.uk The intermediate then collapses, leading to the cleavage of the ester bond and the formation of an acyl-enzyme intermediate, where the acyl portion of the substrate is covalently attached to the serine residue. ebi.ac.uk The alcohol component, 4-nitrobenzyl alcohol, is released.

Deacylation: A water molecule then enters the active site and is activated by the histidine residue, which acts as a general base. ebi.ac.uk The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate subsequently collapses, releasing the carboxylic acid product (Z-L-Threonine) and regenerating the free enzyme for another catalytic cycle. ebi.ac.uk

Structural Basis of Enzyme-Substrate Interactions and Catalysis

The specificity and efficiency of esterase-catalyzed hydrolysis are determined by the precise three-dimensional arrangement of amino acids in the active site, which forms a binding pocket for the substrate. nih.gov The shape, size, and chemical nature of this pocket dictate which substrates can bind and in what orientation.

For PNB esterases, the active site is often a funnel-shaped groove. nih.gov The binding of a substrate like this compound involves a combination of hydrophobic and polar interactions. The aromatic ring of the 4-nitrobenzyl group can interact with hydrophobic or aromatic residues within the active site, while the amino and hydroxyl groups of the threonine moiety can form hydrogen bonds with appropriate residues.

The orientation of the substrate's ester bond relative to the catalytic triad is critical for catalysis. unipd.it The enzyme positions the scissile ester bond in close proximity to the nucleophilic serine residue, facilitating the attack and subsequent hydrolysis. The presence of specific residues can create steric hindrance, influencing the range of substrates that can be accommodated. For instance, aromatic residues within the substrate-binding pocket can restrict the size of the acyl group that the enzyme can process. nih.gov

Enzyme Engineering and Directed Evolution of Esterases

While naturally occurring esterases possess remarkable catalytic properties, their utility in industrial applications can often be enhanced through protein engineering. Directed evolution, a powerful strategy that mimics natural selection in the laboratory, has been successfully employed to improve the performance of esterases for specific tasks. scispace.com

Strategies for Enhancing Catalytic Efficiency and Substrate Specificity

Directed evolution involves creating a large library of enzyme variants through random mutagenesis and/or gene recombination, followed by screening or selection for variants with improved properties. scispace.comgoogle.com This iterative process can lead to significant enhancements in catalytic efficiency (kcat/Km) and substrate specificity.

Several studies have demonstrated the successful application of directed evolution to PNB esterases. scispace.comnih.gov For example, by subjecting a Bacillus subtilis pNB esterase to sequential rounds of random mutagenesis and screening, researchers have generated variants with significantly increased activity towards specific p-nitrobenzyl esters. nih.gov In some cases, the accumulation of multiple, often subtle, amino acid substitutions can lead to substantial improvements in catalytic performance. nih.gov Interestingly, these beneficial mutations are not always located directly in the active site but can be distributed on the enzyme surface, highlighting the complexity of structure-function relationships. nih.gov

Table 1: Examples of Engineered Esterases with Enhanced Properties

| Original Enzyme | Engineering Strategy | Target Substrate/Property | Improvement | Reference |

|---|---|---|---|---|

| Bacillus subtilis p-nitrobenzyl esterase | Random mutagenesis and screening | Activity towards loracarbef (B1675092) p-nitrobenzyl ester in aqueous-organic solvents | 16-fold increase in activity in 30% DMF | nih.gov |

| Bacillus subtilis esterase (BSEV4) | Iterative saturation mutagenesis | Enantioselectivity for dl-menthyl benzoate | >99% ee from 90% ee | rsc.org |

| Pyrethroid-hydrolyzing esterase (Sys410) | Random mutagenesis | Catalytic activity and thermostability | ~1.5-fold improvement in kcat/Km and 10°C increase in optimal temperature | nih.gov |

Optimization of Esterase Activity in Non-Aqueous or Mixed Solvent Systems

Many organic synthesis reactions are carried out in non-aqueous or mixed solvent systems to enhance the solubility of hydrophobic substrates. mdpi.com However, organic solvents can often denature enzymes or reduce their activity. researchgate.net Therefore, a significant area of enzyme engineering focuses on improving the stability and activity of esterases in such environments.

Directed evolution has proven to be a valuable tool for this purpose. scispace.comnih.gov By screening for enzyme variants that retain activity in the presence of organic solvents like dimethylformamide (DMF), researchers have successfully evolved PNB esterases that are significantly more robust under these conditions. google.comnih.gov For instance, an evolved PNB esterase variant exhibited a 16-fold increase in activity in 30% DMF compared to the wild-type enzyme. nih.gov

The stability of esterases in organic solvents can also be influenced by the properties of the solvent itself. Generally, enzymes tend to be more stable in hydrophobic, water-immiscible solvents compared to hydrophilic, water-miscible ones. researchgate.net Immobilization of enzymes on solid supports is another strategy to enhance their stability and reusability in non-aqueous media. mdpi.comeuropa.eu

Enzymatic Synthesis and Transesterification Reactions

Beyond hydrolysis, esterases can also catalyze the synthesis of esters through esterification (reaction of an acid and an alcohol) and transesterification (reaction of an ester and an alcohol). ijcmas.com These reactions are typically performed in non-aqueous media to shift the thermodynamic equilibrium towards synthesis. eie.gr

4-Nitrobenzyl esters can participate in transesterification reactions catalyzed by esterases. For example, the enzymatic transesterification of various alcohols with vinyl acetate (B1210297), catalyzed by lipases (a subclass of esterases), has been reported to produce a range of acetate esters. mdpi.com While not specifically detailing this compound, this demonstrates the principle of using esterases for such transformations.

The efficiency of enzymatic ester synthesis is dependent on several factors, including the choice of enzyme, solvent, and the structure of the substrates. mdpi.comopenmicrobiologyjournal.com The use of activated esters, such as vinyl esters, as acyl donors can drive the reaction forward. openmicrobiologyjournal.com The enzymatic synthesis of flavor and fragrance esters is a significant industrial application of this technology. mdpi.com

Reversal of Hydrolytic Reactions for Ester Formation

The synthesis of esters through the reversal of hydrolytic reactions catalyzed by enzymes, particularly lipases and proteases, is a well-established strategy in biocatalysis. unipd.it This approach is favored for its mild reaction conditions and high selectivity, minimizing the need for extensive protecting group strategies often required in chemical synthesis. acs.org In the case of this compound, its formation can be achieved by reacting N-benzyloxycarbonyl-L-threonine (Z-L-Threonine) with 4-nitrobenzyl alcohol in the presence of a suitable biocatalyst.

Enzymes such as lipases can catalyze this esterification reaction, often in non-aqueous or low-water media to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. unipd.itdiva-portal.org The 4-nitrobenzyl group serves as a useful protecting group for the carboxylic acid functionality of threonine, and its ester can be conveniently prepared. csic.es For instance, the synthesis of Nα-Cbz-Glycine p-nitrobenzyl ester (Z-Gly-ONb) has been reported using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), highlighting a chemical route that biocatalytic methods aim to improve upon in terms of sustainability. ru.nl

The selection of the enzyme is crucial and often requires screening of various commercially available biocatalysts to identify one with optimal activity and stability for the specific substrates. Factors such as the enzyme's origin (microbial, animal), immobilization, and the reaction medium composition play a significant role in the efficiency of the esterification process.

Enzymatic Aminolysis for Amide and Peptide Synthesis

Once synthesized, this compound becomes a valuable substrate for the enzymatic synthesis of amides and peptides through aminolysis. Aminolysis is a process where an amine attacks an ester, leading to the formation of an amide and the release of the corresponding alcohol. unipd.it In a biocatalytic setting, this reaction is typically catalyzed by proteases or lipases.

The 4-nitrophenyl group, and by extension the 4-nitrobenzyl group, is an activated leaving group, which facilitates the aminolysis reaction. utwente.nlmdpi.comresearchgate.net This activation makes the ester more susceptible to nucleophilic attack by an amine, a process that can be efficiently catalyzed by enzymes. The general mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the amine to yield the peptide or amide product. unipd.it

The use of enzymes in peptide synthesis offers several advantages over chemical methods, including the avoidance of racemization at the chiral center of the amino acid, a common side reaction in chemical peptide coupling. researchgate.net Furthermore, enzymatic reactions are conducted under mild conditions, preserving the integrity of sensitive functional groups present in the amino acid side chains. acs.org

Research has demonstrated the utility of various proteases, such as papain and α-chymotrypsin, in catalyzing the formation of peptide bonds using amino acid esters as substrates. researchgate.netthieme-connect.de Lipases have also been shown to be effective catalysts for aminolysis, offering a broad substrate scope and high enantioselectivity. researchgate.netresearchgate.net The choice of enzyme, solvent, and reaction conditions can be tailored to control the reaction rate and yield of the desired peptide. For example, the synthesis of a Leu-enkephalin precursor was achieved using multiple proteases in a biphasic system to drive the reaction towards synthesis. researchgate.net

Analytical Methodologies for Characterization and Monitoring in Research

Spectroscopic Techniques for Structural Elucidation (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are indispensable for the structural elucidation of Z-L-Threonine 4-nitrobenzyl ester, with each technique offering unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of the compound. In ¹H NMR, the presence of the 4-nitrobenzyl group is confirmed by characteristic signals from its aromatic protons. These protons typically appear in the downfield region of the spectrum. The benzylic methylene (B1212753) protons also give a characteristic signal.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound displays a prominent absorption band for the ester carbonyl (C=O) stretching vibration. Additionally, characteristic peaks corresponding to the nitro (NO₂) group are observed.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The 4-nitrobenzyl ester group contains a chromophore that absorbs UV light, a property that is also exploited for the photolytic cleavage of this protecting group under specific UV light conditions (~365 nm).

Table 1: Spectroscopic Data for this compound

| Technique | Observed Feature | Characteristic Signal/Wavenumber |

| ¹H NMR | Aromatic protons of the 4-nitrobenzyl group | ~7.5–8.3 ppm |

| ¹H NMR | Benzylic methylene protons | ~5.1 ppm |

| IR Spectroscopy | Ester carbonyl (C=O) stretch | ~1735 cm⁻¹ |

| IR Spectroscopy | Nitro (NO₂) group peaks | ~1520 and 1345 cm⁻¹ |

Chromatographic Separation Methods for Purity and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. By utilizing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or degradation products. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the compound in complex mixtures. The mass spectrometer provides the molecular weight of the eluting compound, with the molecular ion (m/z) for this compound being consistent with its molecular weight of 388.37 g/mol . High-resolution mass spectrometry (HRMS) can further verify the elemental composition and fragmentation patterns of the molecule.

Enantiomeric Analysis Utilizing Chiral Derivatizing Agents and Chromatography

The stereochemical purity of this compound is critical, as the biological and chemical properties of stereoisomers can differ significantly. Enantiomeric analysis ensures that the compound possesses the desired L-configuration at the alpha-carbon.

Chiral HPLC is a direct method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. The enantiomeric purity can be determined by comparing the retention time of the sample with that of an authentic standard of the L-isomer.

Alternatively, chiral derivatizing agents can be employed. In this approach, the threonine derivative is reacted with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. Subsequent analysis of the separated diastereomers allows for the quantification of the original enantiomeric composition. The study of interactions between chiral molecules and other chiral entities, such as enzymes, is a broader area of research that underscores the importance of enantiomeric purity. nih.gov

Broader Research Implications and Future Directions in Chemical Synthesis

Utility in the Synthesis of Modified Amino Acids and Their Derivatives

The modification of amino acids is a cornerstone of modern drug discovery and biomedical research, allowing for the creation of peptides and proteins with enhanced stability, novel functions, or specific therapeutic properties. abyntek.com Z-L-Threonine 4-nitrobenzyl ester serves as a valuable starting material, or intermediate, in the synthesis of more complex amino acid derivatives and peptides.

The core utility of this compound lies in the protection of the carboxyl group of threonine by the 4-nitrobenzyl (p-nitrobenzyl, PNB) group. This protection allows chemists to perform reactions on other parts of the amino acid, such as the amino group or the side-chain hydroxyl group, without unintended side reactions at the carboxylic acid end. For instance, the N-protected amino acid can be coupled with another amino acid or peptide fragment. thieme-connect.de The PNB ester is particularly useful because it is stable under a variety of reaction conditions, including those used for forming peptide bonds.

Once the desired modifications or peptide chain elongations are complete, the PNB ester can be selectively removed to reveal the free carboxylic acid. This strategy is a fundamental component of both solid-phase and solution-phase peptide synthesis. researchgate.net For example, N-methyl amino acids, which are important in many natural products, can be synthesized using strategies that involve protecting the carboxyl group while modifying the amino group. researchgate.net Similarly, the synthesis of O-glycosylated amino acids, crucial for studying post-translational modifications, often requires ester protection of the carboxyl group to facilitate the difficult glycosylation step. nih.gov

The table below outlines the strategic use of carboxyl protection in amino acid modification, a role fulfilled by the 4-nitrobenzyl ester group in the title compound.

| Modification Type | Synthetic Strategy | Role of Carboxyl Protection |

| Peptide Elongation | An N-protected amino acid ester is coupled with another amino acid. | Prevents the carboxyl group from interfering with peptide bond formation. |

| N-Alkylation | The amino group of a carboxyl-protected amino acid is alkylated. | Ensures that only the nitrogen atom is modified. |

| Side-Chain Modification | The side-chain of a protected amino acid is chemically altered. | Allows for specific reactions on the side-chain without affecting the C-terminus. |

| Glycosylation | A sugar moiety is attached to the hydroxyl side-chain of Ser or Thr. | The ester protects the C-terminus during the glycosylation reaction. nih.gov |

Chemical Principles of Using Nitrobenzyl Esters as Stimuli-Sensitive Cleavable Linkers

Nitrobenzyl esters, particularly the ortho-nitrobenzyl (o-NB) variant, are a major class of photolabile or photocleavable protecting groups (PPGs). acs.orgscholasticahq.com These groups can be removed using light as an external, non-invasive stimulus, which offers high spatiotemporal control. rug.nlwikipedia.org The 4-nitrobenzyl (para-nitrobenzyl) group functions on similar principles, although the ortho position is more commonly used for its higher efficiency.

The cleavage process is initiated by the absorption of UV light, typically in the range of 320-365 nm. thieme-connect.dersc.org This absorption promotes the molecule to an excited state. The key steps of the cleavage mechanism for an o-nitrobenzyl group are as follows:

Photoexcitation : The process begins with the absorption of a photon, leading to an n→π* electronic transition in the nitro group. thieme-connect.de

Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the ester oxygen), forming an aci-nitro intermediate. oup.com

Rearrangement and Release : This unstable intermediate undergoes a series of rearrangements. It cyclizes and then ring-opens to form a hemiacetal-like intermediate. This intermediate then decomposes, releasing the carboxylic acid and forming an o-nitrosobenzaldehyde byproduct. oup.com

This light-triggered release mechanism makes nitrobenzyl esters highly valuable as "stimuli-sensitive" linkers. symeres.comrsc.org They can be used to "cage" a molecule, masking its biological activity until it is released at a specific time and location by a pulse of light. oup.com This principle is fundamental in creating prodrugs, developing bio-probes, and modifying surfaces in material science. scholasticahq.comnih.gov

| Protecting Group Type | Stimulus for Cleavage | Typical Wavelength | Key Mechanism Step |

| o-Nitrobenzyl (o-NB) | UV Light | ~350 nm | Intramolecular H-abstraction by the excited nitro group. oup.com |

| Phenacyl Esters | UV Light | Varies | Radical mechanism involving hydrogen donation from the solvent. thieme-connect.de |

| Coumarin-based | UV/Visible Light | >350 nm | Efficient photo-heterolysis. scholasticahq.com |

Advancements in Chemical Triggers and Orthogonal Protecting Group Systems

The development of sophisticated synthetic targets, such as complex peptides, antibody-drug conjugates (ADCs), and functionalized nanomaterials, relies on a diverse toolkit of triggers and protecting groups. nih.govrsc.org The goal is to achieve orthogonality, where multiple protecting groups can be selectively removed in any order without affecting the others. thieme-connect.denumberanalytics.com

Advancements in Chemical Triggers:

While light is a powerful external trigger, chemists have developed a wide array of cleavable linkers that respond to different chemical or biological cues, often found within specific cellular environments. proteogenix.science This allows for targeted release of active molecules. researchgate.net

pH-Sensitive Linkers : These linkers, such as hydrazones and ketals, are stable at physiological pH (~7.4) but are rapidly cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.2). proteogenix.sciencenih.gov This strategy is widely used in drug delivery.

Enzyme-Cleavable Linkers : These linkers incorporate specific peptide sequences that are recognized and cleaved by enzymes that are overexpressed in target tissues, such as cathepsins in tumor cells. nih.govproteogenix.science The valine-citrulline dipeptide is a common example. proteogenix.science

Redox-Sensitive Linkers : Disulfide bonds are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione (B108866) (GSH) inside cells.

The choice of trigger is critical and depends on the desired application, whether it's releasing a drug inside a specific cancer cell or uncaging a signaling molecule in a neuroscience experiment. nih.gov

Orthogonal Protecting Group Systems:

Orthogonality is a central concept in modern synthesis, enabling the construction of highly complex molecules with multiple functional groups. numberanalytics.comresearchgate.net An ideal orthogonal system allows each protecting group to be removed with a specific reagent or condition that leaves all other groups intact. thieme-connect.de

A classic example of an orthogonal system in peptide synthesis might involve:

An Fmoc group protecting the N-terminus (removed by base, e.g., piperidine).

A Boc group protecting a side-chain amine (removed by strong acid, e.g., TFA).

An Allyl ester protecting a side-chain carboxyl (removed by a palladium catalyst).

A Photolabile group , like a nitrobenzyl ester, protecting another functional group (removed by UV light). numberanalytics.com

This strategy allows for precise, stepwise modifications at different sites on a molecule. nih.govacs.org The continuous development of new protecting groups and cleavage conditions expands the complexity of molecules that chemists can build, pushing the boundaries in medicine, materials science, and molecular biology. researchgate.net

| Protecting Group | Removal Condition | Orthogonal To |

| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Fmoc, Cbz, Benzyl (B1604629), PNB |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Boc, Cbz, Benzyl, PNB |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| PNB (p-Nitrobenzyl) | UV Light or Reduction | Boc, Fmoc, Cbz, Acid/Base labile groups |

Q & A

Q. What are the preferred synthetic routes for preparing Z-L-threonine 4-nitrobenzyl ester, and how can hydrolysis of the ester group be minimized during synthesis?

Esterification of carboxylic acids with 4-nitrobenzyl chloride is a common method, as demonstrated in the synthesis of analogous compounds like sodium 4-hydroxybutyrate 4-nitrobenzyl ester ( ). To minimize hydrolysis, reaction conditions should be anhydrous, and reagents like pyridine or DMAP can be used to scavenge HCl byproducts. Alternative esterification reagents such as N-(chloromethyl)phthalimide (NCP) may also reduce hydrolysis risks, as reported in studies on carboxylic acid derivatization .

Q. How can this compound be characterized to confirm its structural integrity?

Key techniques include:

- NMR spectroscopy : and NMR can confirm the presence of the 4-nitrobenzyl group (e.g., aromatic proton signals at δ 7.6–8.1 ppm) and the threonine backbone (e.g., methyl and hydroxyl protons) .

- IR spectroscopy : Ester carbonyl stretching vibrations (~1739 cm) and nitro group absorption (~1520 cm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns .

Q. What are the primary applications of 4-nitrobenzyl esters in academic research?

4-Nitrobenzyl esters are widely used:

- As protecting groups for carboxylic acids due to their stability under basic conditions and selective cleavage under acidic or reductive conditions (e.g., TFMSA or hydrogenolysis) .

- In prodrug design , where enzymatic reduction in hypoxic environments triggers ester cleavage, enabling targeted drug release .

Advanced Research Questions

Q. How does the choice of linkage (ester vs. ether) in 4-nitrobenzyl derivatives influence enzymatic activity in nitroreductase assays?

Studies on Chloramphenicol Nitroreductase (CNR) reveal that ester linkages (e.g., this compound) are less favorable for enzymatic reduction compared to ether or thioether linkages. For example, adamantyl ester derivatives showed limited reduction by CNR, suggesting steric hindrance or electronic effects from the ester group reduce substrate compatibility. Researchers should prioritize ether linkages for nitroreductase-dependent assays .

Q. What strategies can optimize the stability of this compound during multi-step synthesis?

- Protecting group compatibility : Use acid-stable groups (e.g., tert-butyl) for other functional groups to avoid premature cleavage during nitrobenzyl ester deprotection .

- Condition screening : Test mild acidic conditions (e.g., 25% TFA in DCM) to selectively cleave the nitrobenzyl group while preserving the threonine backbone .

- Enzymatic synthesis : Enzymatic esterification under mild conditions (e.g., lipase-catalyzed reactions) may reduce racemization risks at the threonine stereocenter .

Q. How can conflicting data on ester stability under reductive conditions be resolved in probe design?

In hypoxic cell-targeting probes, 4-nitrobenzyl esters are designed to undergo reductive cleavage. However, batch-to-batch variability in reduction efficiency (e.g., due to ester hydrolysis during storage) can skew results. Mitigation strategies include:

- Quality control : Monitor ester integrity via HPLC or NMR before use .

- Alternative triggers : Replace nitro groups with more labile moieties (e.g., disulfides) if ester stability is problematic .

Q. What experimental approaches validate the stereochemical purity of Z-L-threonine derivatives after nitrobenzyl ester cleavage?

- Chiral HPLC : Compare retention times with authentic L-threonine standards.

- Enzymatic assays : Use stereospecific enzymes (e.g., L-amino acid oxidases) to confirm the L-configuration .

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Methodological Considerations

Q. How can researchers address low yields in the coupling of Z-L-threonine with 4-nitrobenzyl chloride?

Q. What analytical techniques are critical for detecting byproducts during nitrobenzyl ester synthesis?

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reaction systems?

- DFT calculations : Predict electron density distribution to assess susceptibility to nucleophilic attack or reduction .

- Molecular docking : Simulate interactions with enzymes (e.g., nitroreductases) to guide substrate design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.